molecular formula C9H14N2O2S B12106655 N-(2-Aminophenyl)-N-ethylmethanesulfonamide

N-(2-Aminophenyl)-N-ethylmethanesulfonamide

Cat. No.: B12106655
M. Wt: 214.29 g/mol
InChI Key: QLUNGUFYCBYEBM-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-ethylmethanesulfonamide (CAS: 90140-21-9) is a sulfonamide derivative with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol. Structurally, it features a methanesulfonamide group linked to an ethyl-substituted 2-aminophenyl moiety. This compound is primarily used in research settings for exploring sulfonamide-based bioactive molecules, though its commercial availability is currently discontinued .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-(2-aminophenyl)-N-ethylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-11(14(2,12)13)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3

InChI Key

QLUNGUFYCBYEBM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2-aminophenylamine with ethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide moiety and aromatic amine group are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedYield/Notes
Sulfonamide oxidationH₂O₂, KMnO₄ (acidic or neutral medium)Sulfone derivativesTheoretical based on
Aromatic amine oxidationNaOCl, RuO₄Nitroso or nitro intermediatesRequires pH control

Key Findings :

  • Oxidation of the sulfonamide group to sulfone derivatives is thermodynamically favorable but requires strong oxidizing agents.

  • The ethyl group adjacent to the sulfonamide may stabilize transition states during oxidation.

Reduction Reactions

Reductive transformations primarily target the sulfonamide or aromatic nitro groups (if present in derivatives).

Reaction TypeReagents/ConditionsProducts FormedYield/Notes
Sulfonamide reductionLiAlH₄, THF, 0–25°CAminesLimited experimental data
Catalytic hydrogenationH₂, Pd/C (ethanol, 60°C)Reduced aromatic aminesTheoretically feasible

Key Findings :

  • LiAlH₄ selectively reduces sulfonamides to amines without affecting the aromatic ring.

  • Hydrogenation may require protecting the primary amine to prevent over-reduction .

Substitution Reactions

The aromatic amine and sulfonamide groups participate in electrophilic and nucleophilic substitutions.

Reaction TypeReagents/ConditionsProducts FormedYield/Notes
Electrophilic aromatic substitutionBr₂ (FeBr₃ catalyst)Brominated derivativesPredicted regioselectivity
Nucleophilic displacementR-X (alkyl halides), K₂CO₃N-alkylated sulfonamidesRequires polar solvents

Key Findings :

  • Bromination occurs preferentially at the para position of the aromatic amine.

  • Alkylation at the sulfonamide nitrogen is sterically hindered by the ethyl group .

Catalytic and Kinetic Studies

Emerging methodologies enhance reaction efficiency and selectivity.

ParameterConditions/ResultsSource
Electrochemical optimizationVoltage-controlled oxidation/reductionImproved yield in analogs
Machine learning (3DReact)Predicts reaction barriers via 3D structuresMAE: 0.31–4.93 kcal/mol

Key Insights :

  • Electrochemical methods reduce reliance on stoichiometric reagents .

  • Geometric deep learning models (e.g., 3DReact) predict activation energies for sulfonamide reactions with high accuracy .

Novel Reaction Methodologies

Recent advances propose innovative synthetic routes:

MethodologyApplicationOutcome
Multitask Bayesian optimization (MTBO)Reaction condition screening84.9% yield in similar systems
Continuous flow reactorsScalable sulfonamide synthesisEnhanced purity and throughput

Scientific Research Applications

Chemistry

N-(2-Aminophenyl)-N-ethylmethanesulfonamide serves as a building block in the synthesis of more complex molecules. Its sulfonamide group allows for various chemical reactions, including:

  • Oxidation : Can yield nitroso or nitro derivatives.
  • Reduction : Can form secondary amines.
  • Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.

These reactions are essential for developing new compounds with desired properties.

Biology

The compound is studied for its potential biological activities , particularly:

  • Antimicrobial Activity : Research indicates that it can inhibit the growth of various bacterial strains. For example, preliminary studies showed significant reductions in bacterial viability at concentrations as low as 5 µM.
  • Anti-inflammatory Properties : It has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators. In vitro assays demonstrated significant inhibition of inflammatory markers in treated cell cultures.
  • Anticancer Activity : Studies have highlighted its potential to induce apoptosis in cancer cells. For instance, it significantly inhibited the growth of breast and lung cancer cell lines through caspase activation pathways.

Medicine

Research is ongoing to explore its potential as a therapeutic agent . The mechanism of action involves interaction with specific molecular targets, modulating enzyme activity and influencing various biological pathways. Notably:

  • It may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases.
  • Its unique structure allows it to interact with receptors and enzymes, suggesting possible applications in drug development.
Activity TypeObservationsConcentration (µM)
AntimicrobialSignificant reduction in bacterial viability5
Anti-inflammatoryInhibition of COX enzymesN/A
AnticancerInduction of apoptosis in cancer cell linesVaries by cell line

Table 2: Chemical Reactions Involving this compound

Reaction TypeProducts GeneratedReagents Used
OxidationNitro derivativesPotassium permanganate
ReductionSecondary aminesLithium aluminum hydride
SubstitutionVarious substituted productsSodium azide

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of this compound, researchers found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be around 5 µM, demonstrating its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. Researchers utilized RAW 264.7 murine macrophage assays to evaluate its capacity to inhibit nitric oxide production, revealing significant anti-inflammatory effects at specific concentrations.

Case Study 3: Anticancer Activity

A study on the anticancer effects highlighted that this compound significantly inhibited the growth of colon cancer cells (SW1116) with an IC50 value of 7.29 µM, indicating promising therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

Key Properties:

  • Solubility: Limited data available, but sulfonamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO).
  • Synthesis: Typically synthesized via nucleophilic substitution or condensation reactions involving 2-aminophenyl derivatives and ethyl methanesulfonyl chloride.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural and functional differences between N-(2-Aminophenyl)-N-ethylmethanesulfonamide and related sulfonamides:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₈H₁₂N₂O₂S 2-aminophenyl, ethyl, sulfonamide 200.26 Primary amine group at ortho position; ethyl group enhances lipophilicity .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₁₀ClN₂O₅S 4-Cl, 2-NO₂, methylsulfonyl, acetamide 296.71 Electron-withdrawing groups (Cl, NO₂) increase reactivity; acetamide linkage .
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 2-methoxyphenyl, ethyl, benzene ring 303.37 Methoxy group improves solubility; aromatic ring enhances π-π interactions .
2-(4-Aminophenyl)-N-Methylethanesulfonamide C₉H₁₄N₂O₂S 4-aminophenyl, methyl, ethanesulfonamide 226.29 Para-aminophenyl substitution alters electronic distribution; shorter chain .
N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide C₁₅H₁₅N₃O₆S 2-methoxy, 2-nitro, acetamide 373.36 Nitro group enhances electrophilicity; acetamide spacer modifies bioactivity .

Biological Activity

N-(2-Aminophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of nitrogen-containing heterocycles known for their therapeutic potential. The following sections delve into the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C12H16N2O2SC_{12}H_{16}N_2O_2S. Its structure features an ethyl group and a methanesulfonamide moiety attached to an aminophenyl group, which contributes to its biological activity.

Biological Activity Overview

  • Anti-inflammatory Activity :
    • Sulfonamides, including this compound, have been shown to exhibit anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit the production of nitric oxide (NO) in macrophages, which is crucial in the inflammatory response. For instance, compounds with similar structures demonstrated significant inhibition of NO production at IC50 values ranging from 6.24 μM to higher concentrations depending on the substituents present .
  • Anticancer Potential :
    • Research has indicated that sulfonamide derivatives can possess anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells, with IC50 values as low as 0.24 μM . The structure-activity relationship suggests that electron-donating groups enhance activity against specific cancer types.
  • Neuroprotective Effects :
    • Some sulfonamides are being explored for their potential in treating neurodegenerative disorders. They may function by modulating glutamate receptor activity, which is pivotal in conditions like Alzheimer's disease and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural modifications:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing or electron-donating groups on the phenyl ring alters the compound's lipophilicity and interaction with biological targets. For instance, halogen substitutions generally enhance anticancer activity due to improved binding affinity to cellular targets .
  • Sulfonamide Moiety : The methanesulfonamide group plays a crucial role in binding interactions with enzymes and receptors, affecting both anti-inflammatory and anticancer activities .

Case Studies

  • In Vitro Studies :
    • A study evaluated various sulfonamide derivatives for their anti-inflammatory effects using RAW 264.7 murine macrophages. Among tested compounds, those similar to this compound exhibited significant inhibition of pro-inflammatory mediators, highlighting their therapeutic potential in inflammatory diseases .
  • Cancer Cell Line Testing :
    • In another investigation, several sulfonamide derivatives were screened against multiple cancer cell lines (e.g., MCF7, HCT116). Results showed promising cytotoxicity with some compounds achieving IC50 values below 1 μM, indicating strong potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-Aminophenyl)-N-ethylmethanesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Start with 2-aminophenol derivatives and react with ethyl methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via melting point analysis and HPLC (>98%) .
  • Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C for exothermic steps) to minimize side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

  • Methodology :

  • NMR : Perform 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to verify substituent positions. Key signals: aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 9.2–10.5 ppm), and ethyl/methyl groups (δ 1.2–1.5 ppm for CH3_3, δ 3.1–3.5 ppm for CH2_2) .
  • Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 229.1) and fragmentation patterns .
  • IR : Validate sulfonamide S=O stretches (1150–1350 cm1^{-1}) and NH bending (1550–1650 cm1^{-1}) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC at 0, 1, 3, and 6 months. Monitor for hydrolysis (free amine formation) or oxidation (sulfonic acid byproducts) .
  • Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; track changes using UV-Vis spectroscopy (λ~280 nm for aromatic systems) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT modeling : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare activation energies for substitutions at the sulfonamide sulfur vs. aromatic ring positions .
  • Solvent effects : Simulate reaction pathways in polar aprotic (DMF) vs. nonpolar (toluene) solvents to predict regioselectivity .

Q. How can contradictory biological activity data for sulfonamide derivatives be resolved?

  • Methodology :

  • Standardized assays : Replicate antimicrobial/anticancer studies using identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay, 48-hour incubation). Include positive controls (e.g., doxorubicin) and validate via IC50_{50} comparisons .
  • Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates, ruling out false positives from degradation products .

Q. What crystallographic techniques elucidate conformational flexibility in this compound derivatives?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/methanol). Resolve structures at 153 K using Mo-Kα radiation (λ = 0.71073 Å). Analyze dihedral angles between the sulfonamide and phenyl rings to assess planarity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., NH···O hydrogen bonds, π-π stacking) to explain packing motifs .

Q. How do substituents on the aromatic ring influence the compound’s electronic properties and biological activity?

  • Methodology :

  • Hammett analysis : Synthesize derivatives with electron-withdrawing (e.g., NO2_2) and electron-donating (e.g., OCH3_3) groups. Correlate σ values with logP (via shake-flask method) and antimicrobial potency .
  • Electrochemical studies : Perform cyclic voltammetry in PBS (pH 7.4) to measure redox potentials, linking electronic effects to antioxidant activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

  • Methodology :

  • Solubility determination : Use the shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Compare with literature via ANOVA; identify outliers due to polymorphic forms (confirmed via PXRD) .
  • Standardized reporting : Adopt USP guidelines for temperature control (25 ± 0.5°C) and equilibration time (24 hours) .

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